4-(3,3-Dimethyl-2-oxoazetidin-1-yl)benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

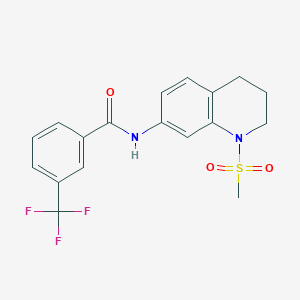

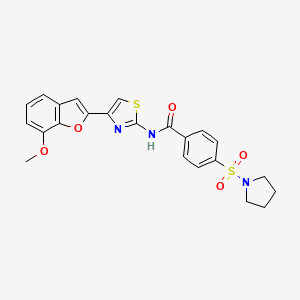

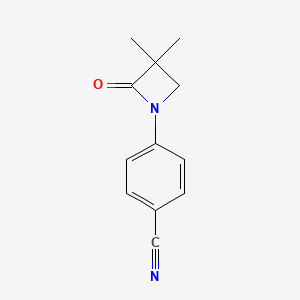

“4-(3,3-Dimethyl-2-oxoazetidin-1-yl)benzonitrile” is a chemical compound with the CAS Number: 454473-69-9 . It has a molecular weight of 200.24 . The compound is solid in its physical form .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the linear formula: C12H12N2O . The IUPAC name for this compound is 4-(3,3-dimethyl-2-oxo-1-azetidinyl)benzonitrile .Physical And Chemical Properties Analysis

This compound has a melting point range of 121 - 123 degrees Celsius . It is solid in its physical form .Scientific Research Applications

Dual Fluorescence Studies

- Research on Dual Fluorescence : A study on 4-(N,N-Dimethyl-amino)benzonitrile (a related compound) explored its nature as a prototype molecule for dual fluorescence. This research is significant for understanding the properties of compounds like 4-(3,3-Dimethyl-2-oxoazetidin-1-yl)benzonitrile in dual fluorescence applications (Köhn & Hättig, 2004).

Nonadiabatic Relaxation Dynamics

- Study of Relaxation Dynamics : Another study investigated the early events in the nonadiabatic relaxation dynamics of 4-(N,N-Dimethylamino)benzonitrile, providing insights into the mechanisms of relaxation following photoexcitation, which is relevant to understanding the behavior of similar compounds (Kochman et al., 2015).

Electrolyte Additives for Batteries

- Use in High Voltage Lithium Ion Batteries : Research on 4-(Trifluoromethyl)-benzonitrile, a similar compound, as a novel electrolyte additive for high voltage lithium ion batteries, demonstrates potential applications in energy storage technologies (Huang et al., 2014).

Charge-Transfer Dynamics

- Exploring Charge-Transfer Dynamics : A study on the charge-transfer dynamics of 4-(Dimethylamino)benzonitrile probes the complex mechanisms of charge transfer, which is crucial for understanding the behavior of similar compounds in electronic and photonic applications (Rhinehart et al., 2012).

Synthesis of Derivatives

- Synthesis of Important Intermediates : Research into the synthesis of derivatives like 4-((4-chloropyrimidin-2-yl)amino)benzonitrile showcases methods for creating compounds that have potential applications in medicinal chemistry and drug development (Ju Xiu-lia, 2015).

Antimicrobial Activity

- Antimicrobial Properties : A study on compounds related to this compound, such as 1-(3-amino-5-chloro-2, 3-dihydro-1-benzofuran-2-yl) ethan-1-one derivatives, evaluated their antimicrobial activity, indicating potential use in developing new antibacterial and antifungal agents (Kumar et al., 2022).

Photoinduced Charge Transfer Studies

- Research in Photoinduced Charge Transfer : Investigations into photoinduced charge-transfer compounds like 4-(Dimethylamino)benzonitrile contribute to a deeper understanding of photophysical and photochemical processes relevant to similar compounds (Daum et al., 2001).

Safety and Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H302, H312, H332 . This indicates that it may be harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name |

4-(3,3-dimethyl-2-oxoazetidin-1-yl)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-12(2)8-14(11(12)15)10-5-3-9(7-13)4-6-10/h3-6H,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFGGWQZAEJLDRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C1=O)C2=CC=C(C=C2)C#N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amino}-1lambda6-thiolane-1,1-dione](/img/structure/B2725316.png)

![methyl 2-[({[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2725317.png)

![2-(ethylthio)-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2725320.png)

![N-(3,4-dimethylphenyl)-2-{[6-(3-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2725323.png)

![4-benzoyl-N-[6-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2725329.png)

![N-Methyl-N-[2-[[1-(oxan-4-yl)cyclopropyl]amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2725331.png)

![N-(4-isopropylphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2725332.png)